Tertiapin LQ

Description

Properties

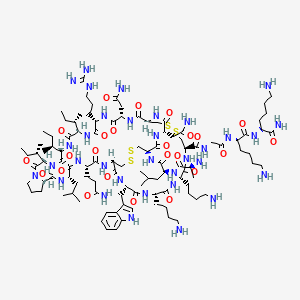

Molecular Formula |

C106H179N33O24S4 |

|---|---|

Molecular Weight |

2428.0 g/mol |

IUPAC Name |

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-45-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide |

InChI |

InChI=1S/C106H179N33O24S4/c1-12-56(8)83-103(161)137-84(57(9)13-2)104(162)138-85(58(10)14-3)105(163)139-42-26-34-78(139)102(160)131-70(44-55(6)7)94(152)126-68(35-36-79(112)140)92(150)133-75-51-166-167-52-76(134-95(153)69(43-54(4)5)127-87(145)59(11)111)100(158)130-73(47-81(114)142)98(156)135-77(101(159)129-72(46-80(113)141)97(155)125-67(93(151)136-83)33-25-41-118-106(116)117)53-165-164-50-74(88(146)120-49-82(143)121-64(30-18-22-38-108)89(147)122-63(86(115)144)29-17-21-37-107)132-91(149)66(32-20-24-40-110)123-90(148)65(31-19-23-39-109)124-96(154)71(128-99(75)157)45-60-48-119-62-28-16-15-27-61(60)62/h15-16,27-28,48,54-59,63-78,83-85,119H,12-14,17-26,29-47,49-53,107-111H2,1-11H3,(H2,112,140)(H2,113,141)(H2,114,142)(H2,115,144)(H,120,146)(H,121,143)(H,122,147)(H,123,148)(H,124,154)(H,125,155)(H,126,152)(H,127,145)(H,128,157)(H,129,159)(H,130,158)(H,131,160)(H,132,149)(H,133,150)(H,134,153)(H,135,156)(H,136,151)(H,137,161)(H,138,162)(H4,116,117,118)/t56-,57-,58-,59-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1 |

InChI Key |

WUMIWMIQOSXVPZ-ZPWFPUPGSA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of Tertiapin-LQ

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiapin-LQ is a potent and highly selective peptide blocker of the inward-rectifier potassium (Kir) channel Kir1.1 (also known as ROMK). Derived from Tertiapin-Q, a stable analogue of the native bee venom toxin Tertiapin, Tertiapin-LQ offers enhanced selectivity, making it a valuable tool for the study of Kir1.1 channel physiology and a potential lead compound in drug development. This guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of Tertiapin-LQ, including detailed experimental protocols for its characterization.

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining cellular excitability and potassium homeostasis. The Kir1.1 (ROMK) channel, predominantly expressed in the kidney, is a key regulator of salt and water balance. Dysregulation of Kir1.1 is implicated in several renal and cardiovascular diseases. Tertiapin, a 21-amino acid peptide from European honey bee venom, is a potent blocker of several Kir channels.[1] However, its therapeutic and research applications are limited by the oxidation of a methionine residue.[1] To address this, Tertiapin-Q was developed, where the methionine at position 13 is replaced with glutamine, rendering the peptide resistant to oxidation.[2][3][4] Tertiapin-LQ is a further engineered derivative of Tertiapin-Q, designed for increased selectivity towards Kir1.1 channels.[5]

Structure and Chemical Properties

Tertiapin-LQ is a 21-amino acid peptide with two disulfide bridges that are crucial for its three-dimensional structure and blocking activity. The key modification from its precursor, Tertiapin-Q, is the substitution of a histidine residue at position 12 with leucine. This single amino acid change significantly enhances its selectivity for Kir1.1 channels.

Amino Acid Sequence and Modifications

The primary structure of Tertiapin-LQ is as follows:

Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-Leu-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2

-

Disulfide Bridges: Cys3-Cys14 and Cys5-Cys18.

-

C-terminal Amidation: The C-terminus is amidated, which can increase peptide stability.

Quantitative Chemical Data

The chemical properties of Tertiapin, Tertiapin-Q, and Tertiapin-LQ are summarized in the table below for easy comparison.

| Property | Tertiapin | Tertiapin-Q | Tertiapin-LQ |

| Amino Acid Sequence | Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Met -Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys | Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln -Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys | Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-Leu -Gln -Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys |

| Molecular Formula | Not explicitly found | C106H175N35O24S4 | C106H179N33O24S4 |

| Molecular Weight (Da) | Not explicitly found | 2452 | 2428.03 |

Mechanism of Action and Target Selectivity

Tertiapin-LQ functions as a pore blocker of the Kir1.1 channel.[1] It is thought to physically occlude the outer vestibule of the channel's pore, thereby preventing the passage of potassium ions.[1] The high affinity and selectivity of Tertiapin-LQ for Kir1.1 are attributed to specific interactions between the peptide and the channel's outer loop region.

Binding Affinities (Kd)

The enhanced selectivity of Tertiapin-LQ is evident from its dissociation constants (Kd) for various Kir channels, as determined by electrophysiological measurements.

| Channel Subtype | Tertiapin-Q (Kd, nM) | Tertiapin-LQ (Kd, nM) |

| Kir1.1 (ROMK) | ~2 | 1.1 |

| Kir3.1/3.2 | Not explicitly found | 274 |

| Kir3.1/3.4 (GIRK1/4) | ~8 | 361 |

Data sourced from various publications.[2][5]

G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channel Signaling Pathway

Tertiapin-Q also blocks G-protein coupled inwardly rectifying potassium (GIRK) channels, such as Kir3.1/3.4. The activation of these channels is a key mechanism for inhibitory neurotransmission. The following diagram illustrates the canonical GIRK channel activation pathway, which is inhibited by Tertiapin-Q and, to a much lesser extent, by Tertiapin-LQ.

Caption: GIRK Channel Activation Pathway.

Experimental Protocols

The characterization of Tertiapin-LQ's blocking activity and selectivity is primarily achieved through electrophysiological techniques, particularly two-electrode voltage clamp (TEVC) recordings in Xenopus laevis oocytes.

Experimental Workflow for Characterizing Tertiapin-LQ Activity

The following diagram outlines the typical workflow for assessing the inhibitory effect of Tertiapin-LQ on Kir channels.

Caption: Workflow for Tertiapin-LQ Characterization.

Detailed Methodology: Two-Electrode Voltage Clamp (TEVC)

This protocol is a generalized procedure based on common practices for characterizing Kir channel blockers.

1. Oocyte Preparation and cRNA Injection:

- Harvest stage V-VI oocytes from adult female Xenopus laevis.

- Treat with collagenase to defolliculate.

- Inject oocytes with cRNA encoding the desired Kir channel subunits (e.g., Kir1.1).

- Incubate injected oocytes at 18°C for 1-3 days in ND96 solution.

2. Solutions:

- ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5.

- High Potassium (High K+) Recording Solution (in mM): 98 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5.

- Tertiapin-LQ Stock Solution: Prepare a high concentration stock (e.g., 1 mM) in water or appropriate buffer and store at -20°C. Serially dilute in High K+ solution to obtain final desired concentrations.

3. Electrophysiological Recording:

- Place an oocyte in the recording chamber and perfuse with High K+ solution.

- Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).

- Clamp the membrane potential at a holding potential of 0 mV or -10 mV.

- Apply a voltage protocol to elicit Kir currents. A typical protocol involves stepping the voltage from the holding potential to a series of test potentials (e.g., from -100 mV to +50 mV in 10 mV increments).

- Record the steady-state baseline currents.

- Perfuse the oocyte with varying concentrations of Tertiapin-LQ in High K+ solution until a steady-state block is achieved for each concentration.

- Record the currents at each Tertiapin-LQ concentration.

- Wash out the peptide with High K+ solution to check for reversibility of the block.

4. Data Analysis:

- Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) for each Tertiapin-LQ concentration.

- Calculate the fractional block at each concentration using the formula: Fractional Block = 1 - (I_LQ / I_baseline), where I_LQ is the current in the presence of Tertiapin-LQ and I_baseline is the control current.

- Plot the fractional block as a function of the Tertiapin-LQ concentration.

- Fit the dose-response data to the Hill equation to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

Direct Pore Block Mechanism of Tertiapin-LQ on Kir1.1

The following diagram illustrates the proposed mechanism of Kir1.1 channel blockade by Tertiapin-LQ.

References

- 1. Tertiapin - Wikipedia [en.wikipedia.org]

- 2. smartox-biotech.com [smartox-biotech.com]

- 3. Tertiapin-Q | CAS:252198-49-5 | Selective blocker of inward-rectifier K+ channels | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. arp1.com [arp1.com]

- 5. Roles of PLCβ, PIP2 and GIRK Channels in Arginine Vasopressin-elicited Excitation of CA1 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tertiapin-LQ as a Potent and Selective ROMK Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The renal outer medullary potassium channel (ROMK), an inwardly rectifying potassium channel encoded by the KCNJ1 gene, is a critical component in renal potassium secretion and salt reabsorption. Its central role in maintaining electrolyte and fluid homeostasis has positioned it as a key therapeutic target for a range of cardiovascular and renal diseases. Tertiapin-LQ, a synthetic derivative of the bee venom peptide Tertiapin, has emerged as a highly potent and selective inhibitor of ROMK channels. This technical guide provides an in-depth overview of the function of Tertiapin-LQ, its mechanism of action, and the intricate signaling pathways that regulate its target, the ROMK channel. Detailed experimental protocols for the characterization of Tertiapin-LQ and quantitative data on its inhibitory activity are presented to facilitate further research and drug development endeavors in this field.

Introduction to Tertiapin-LQ and ROMK

The ROMK channel, a member of the Kir1.1 subfamily of inwardly rectifying potassium channels, is predominantly expressed in the apical membrane of the thick ascending limb and the cortical collecting duct of the nephron. It plays a pivotal role in potassium recycling and secretion, thereby influencing blood pressure and electrolyte balance.

Tertiapin, a 21-amino acid peptide from honeybee venom, was identified as a potent blocker of ROMK and G protein-coupled inwardly rectifying potassium (GIRK) channels. To enhance its stability and selectivity, derivatives such as Tertiapin-Q (TPN-Q), with a methionine to glutamine substitution, were developed. Tertiapin-LQ (TPN-LQ) is a further engineered derivative designed to exhibit even greater selectivity for ROMK over other Kir channels, making it an invaluable tool for dissecting the physiological and pathological roles of ROMK.

Mechanism of Action

Tertiapin-LQ exerts its inhibitory effect by physically occluding the external pore of the ROMK channel. The peptide binds with high affinity to the outer vestibule of the channel, effectively blocking the passage of potassium ions. This pore-blocking mechanism is a common mode of action for many peptide-based ion channel inhibitors and is responsible for the potent inhibition observed with Tertiapin-LQ.

Quantitative Analysis of Tertiapin-LQ Inhibition

The inhibitory potency and selectivity of Tertiapin-LQ have been quantified using various electrophysiological and biochemical techniques. The following tables summarize the key quantitative data from published studies.

| Inhibitor | Channel | Assay Type | Affinity (Ki/Kd/IC50) | Reference |

| Tertiapin-Q | ROMK1 (Kir1.1) | Electrophysiology | Ki = 1.3 nM | [1][2] |

| Tertiapin-Q | GIRK1/4 (Kir3.1/3.4) | Electrophysiology | Ki = 13.3 nM | [1][2] |

| Tertiapin-LQ | ROMK1 (Kir1.1) | Electrophysiology | High Affinity (nanomolar range) | [3] |

| Tertiapin-LQ | GIRK1/2 (Kir3.1/3.2) | Electrophysiology | IC50 = 9.28 µM | [3] |

| Tertiapin-LQ | GIRK1/4 (Kir3.1/3.4) | Electrophysiology | Low affinity (33.1% block at 12.7 µM) | [3] |

Table 1: Inhibitory activity of Tertiapin derivatives on ROMK and other Kir channels.

Signaling Pathways Regulating ROMK

The activity and cell surface expression of ROMK channels are tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for contextualizing the effects of ROMK inhibition by molecules like Tertiapin-LQ.

WNK Kinase-Mediated Endocytosis

With-No-Lysine (WNK) kinases are key regulators of ROMK channel trafficking. WNK1 and WNK4 promote the clathrin-mediated endocytosis of ROMK, thereby reducing its density at the plasma membrane. This process is initiated by the interaction of WNKs with the endocytic scaffold protein intersectin.

SGK1 Signaling Cascade

Serum and glucocorticoid-inducible kinase 1 (SGK1) plays a crucial role in regulating ROMK activity, often in response to hormonal signals like aldosterone. SGK1 can phosphorylate WNK4, which in turn inhibits the WNK4-mediated endocytosis of ROMK, leading to increased channel activity at the cell surface.

Protein Tyrosine Kinase (PTK)-Mediated Regulation

Src family protein tyrosine kinases (PTKs) can directly phosphorylate ROMK1 at tyrosine residue 337 (Y337).[4] This phosphorylation event promotes the internalization of the channel, leading to a decrease in its surface expression and a subsequent reduction in potassium secretion.[4] This pathway is particularly relevant in the context of dietary potassium intake, where low potassium levels can increase PTK activity.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to measure the macroscopic currents of ROMK channels expressed in Xenopus oocytes and to determine the inhibitory effect of Tertiapin-LQ.

Materials:

-

Xenopus laevis oocytes

-

cRNA for ROMK1

-

ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.6

-

High potassium ND96K solution (in mM): 96 KCl, 2 NaCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.6

-

Tertiapin-LQ stock solution

-

Two-electrode voltage clamp amplifier and data acquisition system

Procedure:

-

Inject Xenopus oocytes with ROMK1 cRNA and incubate for 2-4 days at 18°C.

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply voltage steps from -150 mV to +50 mV in 20 mV increments to elicit ROMK currents.

-

Record baseline currents in ND96K solution.

-

Perfuse the oocyte with varying concentrations of Tertiapin-LQ in ND96K solution and record the resulting currents.

-

Wash out the peptide with ND96K solution to assess the reversibility of the block.

-

Analyze the data to determine the concentration-response relationship and calculate the IC50 value for Tertiapin-LQ.

Whole-Cell Patch Clamp of Kir Channels in Mammalian Cells

This protocol is suitable for studying the effects of Tertiapin-LQ on ROMK channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Materials:

-

Mammalian cells transfected with ROMK1

-

External solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with KOH

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH

-

Tertiapin-LQ stock solution

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Culture mammalian cells and transfect with a plasmid encoding ROMK1.

-

Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

-

Approach a cell with a fire-polished borosilicate glass pipette filled with the internal solution.

-

Form a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

Apply a voltage ramp from -120 mV to +60 mV to record the current-voltage (I-V) relationship of ROMK.

-

Perfuse the cell with different concentrations of Tertiapin-LQ and record the changes in the I-V curve.

-

Analyze the data to quantify the extent of channel block at different voltages.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of the binding interaction between Tertiapin-LQ and the ROMK channel.

Materials:

-

Purified ROMK protein (or its extracellular domain)

-

Synthesized Tertiapin-LQ peptide

-

ITC buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Isothermal titration calorimeter

Procedure:

-

Prepare a solution of purified ROMK protein in the ITC buffer at a concentration of approximately 10-50 µM.

-

Prepare a solution of Tertiapin-LQ in the same ITC buffer at a concentration 10-20 times higher than the protein concentration.

-

Degas both solutions to prevent bubble formation during the experiment.

-

Load the ROMK solution into the sample cell of the calorimeter and the Tertiapin-LQ solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections of Tertiapin-LQ into the sample cell, typically 1-2 µL per injection.

-

Record the heat change associated with each injection.

-

Analyze the resulting binding isotherm to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

Tertiapin-LQ stands out as a highly valuable pharmacological tool for the investigation of ROMK channel function. Its high potency and selectivity enable researchers to probe the intricate roles of ROMK in renal and cardiovascular physiology and pathophysiology with a high degree of precision. The detailed understanding of its mechanism of action, coupled with robust experimental protocols for its characterization, provides a solid foundation for its use in basic research and as a potential starting point for the development of novel therapeutics targeting the ROMK channel. The complex signaling pathways that regulate ROMK activity further highlight the multifaceted nature of renal ion transport and offer additional avenues for therapeutic intervention. This technical guide serves as a comprehensive resource for scientists and drug developers working to unravel the complexities of ROMK and leverage this knowledge for the advancement of human health.

References

- 1. An SGK1 site in WNK4 regulates Na+ channel and K+ channel activity and has implications for aldosterone signaling and K+ homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of ROMK Channel and K+ Homeostasis by Kidney-specific WNK1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Domains of WNK1 kinase in the regulation of ROMK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. K depletion increases protein tyrosine kinase-mediated phosphorylation of ROMK - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Evolution of Tertiapin Peptides: A Technical Guide

An in-depth exploration of the discovery, mechanism of action, and experimental application of Tertiapin and its analogue, Tertiapin-Q, potent blockers of inwardly rectifying potassium channels.

Introduction

Tertiapin, a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera), has emerged as a critical pharmacological tool for the study of inwardly rectifying potassium (Kir) channels.[1] Its potent and selective blockade of specific Kir channel subtypes, particularly the G protein-coupled inwardly rectifying potassium (GIRK) channels, has provided invaluable insights into their physiological roles. This technical guide delves into the history of Tertiapin's discovery, the development of its more stable analogue, Tertiapin-Q, its mechanism of action, and the experimental protocols utilized in its characterization.

Discovery and the Advent of Tertiapin-Q

Tertiapin was first identified as a peptidic component of honey bee venom.[1] Its ability to potently block certain potassium channels quickly garnered scientific interest. The peptide is composed of 21 amino acids with the sequence: Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Met-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys.[1]

A key challenge in the initial research on Tertiapin was the susceptibility of its methionine residue at position 13 (Met13) to oxidation.[1][2] This oxidation was found to significantly reduce the peptide's ability to block its target ion channels, thereby limiting its reliability as a research tool.[1][2] To overcome this limitation, a stable and functionally similar derivative, Tertiapin-Q, was synthesized.[1][2] In Tertiapin-Q, the methionine residue is replaced by glutamine (Gln or Q).[1][2][3] This single amino acid substitution prevents oxidation without altering the peptide's blocking activity, making Tertiapin-Q a more suitable and widely used tool in research.[1][2]

Molecular Targets and Mechanism of Action

Tertiapin and Tertiapin-Q are potent blockers of two main types of potassium channels: inwardly rectifying potassium (Kir) channels and large-conductance Ca2+-activated (BK) channels.[1][4]

Inwardly Rectifying Potassium (Kir) Channels

Tertiapin exhibits high affinity for specific subunits of the Kir channel family, notably GIRK1 (Kir3.1), GIRK4 (Kir3.4), and ROMK1 (Kir1.1).[1][5] It is thought to block the channel by inserting its C-terminal α-helix into the external vestibule of the channel's pore, physically occluding the ion conduction pathway.[1] The N-terminal portion of the peptide remains exposed to the extracellular side.[1] The interaction is highly specific, and Tertiapin does not significantly affect other Kir channels like IRK1 (Kir2.1).[5]

Large-Conductance Ca2+-activated (BK) Channels

In addition to Kir channels, Tertiapin also blocks BK channels.[1] The blockade of BK channels is described as voltage-, concentration-, and use-dependent.[1][4] Interestingly, the kinetics of BK channel inhibition by Tertiapin differ from that of GIRK channels, with a much slower onset of block, suggesting a different mode of action.[1]

Quantitative Data on Tertiapin and Tertiapin-Q Activity

The following tables summarize the quantitative data on the binding affinities and inhibitory concentrations of Tertiapin and Tertiapin-Q for their primary molecular targets.

| Peptide | Target Channel | Cell Type/System | Affinity (Kd) | Reference |

| Tertiapin | GIRK1/4 | Not specified | ~8 nM | [1][3] |

| Tertiapin | ROMK1 | Not specified | ~2 nM | [1][3] |

| Tertiapin-Q | ROMK1 (Kir1.1) | Not specified | 1.3 nM (Ki) | |

| Tertiapin-Q | GIRK1/4 (Kir3.1/3.4) | Not specified | 13.3 nM (Ki) | |

| Tertiapin-Q | Kir3.1/3.2 | Not specified | ~270 nM | [3] |

| Peptide | Target Channel | Cell Type/System | IC50 | Reference |

| Tertiapin | Muscarinic K+ channels | Rabbit atrial myocytes | ~8 nM | [6] |

| Tertiapin | BK channels | Not specified | 5.8 nM | [1] |

| Tertiapin-Q | GIRK channel (fluorescent assay) | HL-1 cells | 1.4 nM | [7] |

| Tertiapin-Q | GIRK channel (fluorescent assay) | AtT20 cells | 102 nM | [7] |

| Tertiapin-Q | BK channels | Not specified | ~5 nM | [3] |

Experimental Protocols

The characterization of Tertiapin peptides and their interaction with ion channels relies on a variety of biophysical and electrophysiological techniques. Below are outlines of key experimental protocols.

Peptide Isolation and Purification

-

Source: Crude venom from the European honey bee (Apis mellifera).

-

Purification Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides like Tertiapin from crude venom or synthetic preparations.[8]

-

Stationary Phase: A C18-modified silica column is typically used.[8]

-

Mobile Phase: A gradient of increasing acetonitrile concentration in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is used to elute the peptides based on their hydrophobicity.[8]

-

Detection: Eluting peptides are monitored by UV absorbance at 210–220 nm.[8]

-

Fraction Collection and Analysis: Fractions are collected and their purity is assessed by analytical HPLC. Pure fractions are then pooled and lyophilized.[8]

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is commonly used to study the effects of Tertiapin on recombinant ion channels expressed in Xenopus oocytes.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired ion channel subunits (e.g., GIRK1 and GIRK2).[9]

-

Incubation: Injected oocytes are incubated for at least 48 hours to allow for channel expression.[10]

-

Recording Setup: Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., ND98 solution containing 98 mM NaCl, 1 mM MgCl2, and 5 mM HEPES, pH 7.5).[11]

-

Voltage Clamp: Two glass microelectrodes filled with 3 M KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential (e.g., -40 mV).[11]

-

Data Acquisition: A voltage protocol, such as a step to a different potential followed by a voltage ramp, is applied to elicit ion channel currents.[11] Currents are recorded before and after the application of Tertiapin-Q to determine its inhibitory effect.[9]

Radioligand Binding Assays

Binding assays are used to determine the affinity of Tertiapin for its target receptors.

-

Receptor Preparation: Membranes from cells expressing the target ion channel are prepared.

-

Radioligand: A radiolabeled derivative of Tertiapin (e.g., with 125I) is used.[12]

-

Competitive Binding: A constant concentration of the radiolabeled Tertiapin is incubated with the receptor preparation in the presence of varying concentrations of unlabeled Tertiapin or Tertiapin-Q.[12]

-

Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[12]

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.[12]

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (and subsequently the Ki) value can be determined.[12]

Visualizations

Signaling Pathway of GIRK Channel Inhibition by Tertiapin

Caption: Signaling pathway of GIRK channel activation and its blockade by Tertiapin.

Experimental Workflow for Tertiapin-Q Characterization

Caption: A typical experimental workflow for characterizing Tertiapin-Q's effect on ion channels.

Relationship between Tertiapin and Tertiapin-Q

Caption: The relationship between native Tertiapin, its oxidation, and the synthetic, stable analogue Tertiapin-Q.

Conclusion

Tertiapin and its stable analogue, Tertiapin-Q, are indispensable tools in the field of ion channel pharmacology. Their high affinity and selectivity for specific Kir channels have enabled detailed investigations into the physiological and pathological roles of these channels. The development of Tertiapin-Q has addressed the primary limitation of the native peptide, providing researchers with a reliable and potent blocker. The experimental protocols and data presented in this guide offer a comprehensive overview for scientists and drug development professionals working with these important molecules. The continued study of Tertiapin and the development of new analogues hold promise for further elucidating the complex biology of potassium channels and for the potential development of novel therapeutics.

References

- 1. Tertiapin - Wikipedia [en.wikipedia.org]

- 2. Synthesis of a stable form of tertiapin: a high-affinity inhibitor for inward-rectifier K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. smartox-biotech.com [smartox-biotech.com]

- 4. Tertiapin-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tertiapin potently and selectively blocks muscarinic K(+) channels in rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]

- 8. bachem.com [bachem.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. researchgate.net [researchgate.net]

- 11. Structural Determinants Mediating Tertiapin Block of Neuronal Kir3.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

A Technical Guide to Tertiapin-LQ and its Analogs in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth review of Tertiapin-LQ and its closely related analog, Tertiapin-Q, potent blockers of inwardly rectifying potassium (Kir) channels. We will cover their mechanism of action, pharmacological data, key experimental protocols, and applications in neuroscience, offering a comprehensive resource for researchers utilizing these powerful peptide tools.

Introduction: From Bee Venom to Precision Tool

Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey bee, Apis mellifera[1]. It is a potent blocker of two main types of potassium channels: inwardly rectifying potassium (Kir) channels and large conductance Ca2+-activated (BK) channels[1]. The native peptide contains a methionine residue that is susceptible to oxidation, which can reduce its channel-blocking activity[1].

To address this instability, a synthetic derivative, Tertiapin-Q (TPN-Q) , was created by substituting the methionine with glutamine. This modification renders the peptide resistant to oxidation without altering its functional properties, making it a more stable and reliable tool for research[1][2].

Further peptide engineering led to the development of Tertiapin-LQ (TPN-LQ) . This analog exhibits greater selectivity for a specific subtype of Kir channels, the renal outer medullary K+ channel (ROMK or Kir1.1), with significantly less activity at G-protein-coupled inwardly rectifying K+ (GIRK) channels[3][4]. This specificity allows for the precise dissection of the physiological roles of ROMK1 channels in the central nervous system.

Mechanism of Action

Tertiapin and its derivatives block Kir channels by physically occluding the ion conduction pathway. The peptide's C-terminal α-helix is thought to insert into the external vestibule of the channel pore, effectively acting as a plug[1].

-

Tertiapin-Q is a broad-spectrum Kir channel blocker with high affinity for multiple subunits. Its primary targets include:

-

GIRK channels: Heteromultimers such as GIRK1/2 (Kir3.1/3.2) and GIRK1/4 (Kir3.1/3.4) are potently blocked[3][5]. These channels are crucial effectors for many G-protein-coupled receptors (GPCRs), translating neurotransmitter binding into neuronal inhibition[6].

-

ROMK1 channels (Kir1.1): Tertiapin-Q binds to these channels with high affinity[1].

-

BK channels: Tertiapin-Q also blocks large conductance Ca2+-activated K+ channels, though this action is often use-dependent, requiring prolonged application and channel activity[1][5][7][8].

-

-

Tertiapin-LQ was designed for enhanced selectivity. While it retains potent blocking activity at ROMK1 channels, its effect on GIRK1/2 and GIRK1/4 channels is substantially reduced[3][4]. This makes Tertiapin-LQ the preferred tool for specifically investigating the function of ROMK1 channels in the brain.

Quantitative Data and Pharmacology

The following tables summarize the binding affinities and functional inhibitory concentrations for Tertiapin derivatives against various potassium channel subtypes.

Table 1: Binding Affinity and IC50 Values

| Compound | Channel Target | Assay Type | Value | Reference(s) |

| Tertiapin-Q | ROMK1 (Kir1.1) | Binding (Ki) | 1.3 nM | |

| GIRK1/4 (Kir3.1/3.4) | Binding (Ki) | 13.3 nM | ||

| ROMK1 | Binding (Kd) | ~2 nM | [1] | |

| GIRK1/4 | Binding (Kd) | ~8 nM | [1] | |

| GIRK (HL-1 cells) | Fluorescence (IC50) | 1.4 nM | [9] | |

| GIRK (AtT20 cells) | Fluorescence (IC50) | 102 nM | [9] | |

| Tertiapin-RQ * | ROMK | Patch Clamp (IC50) | 0.57 µM | [3] |

| GIRK1/2 | Patch Clamp (IC50) | 0.61 µM | [3] | |

| GIRK1/4 | Patch Clamp (IC50) | 1.25 µM | [3] | |

| Tertiapin-LQ | ROMK1 | Patch Clamp | Selective Blocker | [3] |

| GIRK1/2, GIRK1/4 | Patch Clamp | Weakly Active | [3][4] |

Note: Tertiapin-RQ is a related analog with similar non-selective properties to Tertiapin-Q, for which specific IC50 values were published in a direct comparison with the selective Tertiapin-LQ.

Table 2: Electrophysiological Effects of Tertiapin-Q

| Preparation | Concentration | Effect | Reference(s) |

| Cultured Mouse DRG Neurons | 100 nM | Increased action potential half-width from 4.5 ms to 15.9 ms | [8] |

| 100 nM | Complete inhibition of afterhyperpolarization (AHP) | [8] | |

| Rat CA1 Pyramidal Neurons | 300 nM | Induced an inward current of -34.8 ± 4.8 pA | [4] |

| Xenopus Oocytes (GIRK1/2) | 100 nM | Inhibited K+ currents | [8] |

| Xenopus Oocytes (BK) | 1-100 nM | Use- and concentration-dependent inhibition | [5][7] |

Key Experimental Protocols

This protocol is designed to measure the effect of Tertiapin-LQ/Q on GIRK channel currents in acute brain slices.

Objective: To determine if Tertiapin blocks native GIRK currents in a specific neuronal population.

Materials:

-

Vibratome for slicing

-

ACSF (Artificial Cerebrospinal Fluid)

-

Intracellular solution (K-Gluconate based)

-

Patch-clamp amplifier and data acquisition system

-

Tertiapin-Q or Tertiapin-LQ stock solution

Methodology:

-

Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated ACSF. Rapidly dissect the brain and prepare 250-300 µm thick coronal or sagittal slices of the region of interest (e.g., hippocampus) using a vibratome.

-

Recovery: Allow slices to recover in oxygenated ACSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

-

Recording: Transfer a slice to the recording chamber and perfuse with oxygenated ACSF. Visualize neurons using DIC microscopy.

-

Establish Whole-Cell Configuration: Obtain a gigaohm seal on a target neuron and rupture the membrane to achieve whole-cell configuration. Clamp the neuron at a holding potential of -70 mV.

-

Baseline Recording: Record baseline membrane current for 5-10 minutes to ensure stability.

-

Drug Application: Switch the perfusion to ACSF containing a known concentration of Tertiapin-Q (e.g., 300 nM) or Tertiapin-LQ (e.g., 300 nM)[4].

-

Data Acquisition: Record the change in holding current. A blockade of constitutively active GIRK or other Kir channels will result in an inward current (depolarization)[4].

-

Washout: Perfuse with standard ACSF to observe reversal of the effect, if applicable.

This protocol describes the central administration of Tertiapin-LQ to assess its effects on mood-related behaviors in mice.

Objective: To investigate the role of ROMK1 channels in depression-like behavior.

Methodology:

-

Animal Model: Use adult male C57BL/6 mice[6].

-

Drug Preparation: Dissolve Tertiapin-LQ in sterile phosphate-buffered saline (PBS).

-

Intracerebroventricular (i.c.v.) Injection: Anesthetize mice and place them in a stereotaxic frame. Acutely inject a specific dose (e.g., 750 pmole) of Tertiapin-LQ into a lateral ventricle[3].

-

Behavioral Assays: 15-30 minutes post-injection, subject the mice to a battery of behavioral tests.

-

Forced Swim Test (FST): Place the mouse in a cylinder of water and measure the duration of immobility over a 6-minute period. A decrease in immobility time is interpreted as an antidepressant-like effect[3].

-

Tail-Suspension Test (TST): Suspend the mouse by its tail and measure the duration of immobility. Similar to the FST, reduced immobility suggests an antidepressant effect[3].

-

-

Data Analysis: Compare the immobility times between the Tertiapin-LQ treated group and a vehicle-injected control group using an appropriate statistical test (e.g., Student's t-test).

Applications in Neuroscience Research

The distinct pharmacological profiles of Tertiapin-Q and Tertiapin-LQ make them suitable for different lines of inquiry.

-

Studying Synaptic Plasticity (Tertiapin-Q): As a broad GIRK channel blocker, Tertiapin-Q is used to investigate the role of GPCR-mediated inhibition in synaptic function. Studies have shown that pharmacological disruption of GIRK activity in the hippocampus with Tertiapin-Q impairs the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), leading to deficits in learning and memory[6].

-

Isolating ROMK1 Function (Tertiapin-LQ): The selectivity of Tertiapin-LQ allows researchers to probe the specific contributions of ROMK1 channels. Central administration of Tertiapin-LQ in mice produced antidepressant-like effects in behavioral tests, suggesting that ROMK1 channels in the brain are involved in regulating mood[3]. These effects were associated with suppressed neuronal activity in the lateral septum[3][10].

-

Pain and Sensory Transmission (Tertiapin-Q): By blocking BK channels and other K+ currents in dorsal root ganglion (DRG) neurons, Tertiapin-Q can prolong the action potential duration and block the afterhyperpolarization[5][8]. This makes it a useful tool for studying nociceptive signaling and the potential for Kir and BK channels as targets for pain therapy[7][8].

Conclusion

Tertiapin-Q and Tertiapin-LQ are indispensable tools in neuroscience for the functional characterization of inwardly rectifying potassium channels. Tertiapin-Q serves as a potent, stable, but non-selective blocker useful for studying the overall impact of Kir and BK channel activity in systems like the hippocampus and sensory neurons. In contrast, the development of Tertiapin-LQ provides a precision tool to isolate the specific physiological and behavioral roles of ROMK1 (Kir1.1) channels in the central nervous system. A thorough understanding of their respective selectivity profiles is critical for designing experiments and accurately interpreting their results, ultimately advancing our knowledge of neuronal excitability, synaptic plasticity, and behavior.

References

- 1. Tertiapin - Wikipedia [en.wikipedia.org]

- 2. A high affinity blocker for inward-rectifier K+ channels-Tertiapin-Q - Creative Peptides [creative-peptides.com]

- 3. Antidepressive effect of an inward rectifier K+ channel blocker peptide, tertiapin-RQ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of PLCβ, PIP2 and GIRK Channels in Arginine Vasopressin-elicited Excitation of CA1 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jneurosci.org [jneurosci.org]

- 7. Tertiapin-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]

- 10. doaj.org [doaj.org]

An In-depth Technical Guide to the Selectivity of Tertiapin-LQ for Kir1.1 Channels

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inwardly rectifying potassium (Kir) channels are crucial regulators of cellular excitability and potassium homeostasis across various tissues. The development of subtype-specific pharmacological tools is essential for dissecting their distinct physiological roles and for therapeutic targeting. Tertiapin, a 21-amino acid peptide from European honey bee (Apis mellifera) venom, is a potent blocker of certain Kir channels, notably the renal outer medullary K+ channel (ROMK1 or Kir1.1) and G-protein-coupled Kir (GIRK or Kir3) channels.[1][2]

The native peptide's methionine residue is susceptible to oxidation, which can reduce its activity. This led to the development of a more stable analog, Tertiapin-Q (TPN-Q), where methionine-13 is replaced with glutamine, without significant loss of function.[1][3] Further molecular engineering aimed at enhancing subtype selectivity resulted in Tertiapin-LQ (TPN-LQ). This derivative incorporates a leucine substitution at position 12 (H12L) of TPN-Q, conferring remarkable selectivity for Kir1.1 channels.[4] This guide provides a comprehensive technical overview of Tertiapin-LQ's selectivity, detailing the quantitative data, mechanism of action, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Selectivity of Tertiapin-LQ

The selectivity of Tertiapin-LQ for Kir1.1 is demonstrated by its significantly higher affinity for this subtype compared to other Kir channels. The following tables summarize the key quantitative data from electrophysiological studies.

Table 1: Dissociation Constants (Kd) of Tertiapin-LQ for Various Kir Channel Subtypes

| Kir Channel Subtype | Kd (nM) | Fold Selectivity vs. Kir1.1 | Reference |

| Kir1.1 (ROMK1) | 1.1 | - | [4] |

| Kir3.1/3.4 (GIRK1/4) | 361 | >328-fold | [4] |

| Kir3.1/3.2 (GIRK1/2) | 274 | >249-fold | [4] |

| Kir2.1 | >10,000 | >9000-fold | [4] |

| Kir4.1 | >10,000 | >9000-fold | [4] |

| Kir6.2/SUR1A | >10,000 | >9000-fold | [4] |

Data derived from two-electrode voltage clamp experiments on channels expressed in Xenopus oocytes.[4]

Table 2: IC50 Values of Tertiapin-LQ for Kir1.1 vs. GIRK Channels

| Kir Channel Subtype | IC50 (µM) | Fold Selectivity vs. Kir1.1 | Reference |

| Kir1.1 (ROMK) | 0.445 | - | [5] |

| Kir3.1/3.2 (GIRK1/2) | 9.28 | ~21-fold | [5] |

| Kir3.1/3.4 (GIRK1/4) | 2.70 | ~6-fold | [5] |

Data derived from whole-cell patch-clamp recordings from 293T cells.[5] Note: Absolute affinity values can vary based on experimental systems and conditions.

Mechanism of Action and Molecular Basis of Selectivity

Tertiapin and its derivatives function as high-affinity pore blockers. The mechanism involves the insertion of the peptide's C-terminal α-helix into the external vestibule of the Kir channel's conduction pore, physically occluding the pathway for potassium ions.[1][3] This binding interaction is primarily mediated by residues within the M1-M2 linker region of the channel protein.[3][4][6] The critical nature of this region was confirmed by chimeric studies where transplanting the M1-M2 linker from the sensitive Kir1.1 channel to the insensitive Kir2.1 channel was sufficient to confer Tertiapin sensitivity.[3][4]

The remarkable >250-fold selectivity of Tertiapin-LQ for Kir1.1 is primarily attributed to the substitution of histidine at position 12 with leucine (H12L).[4] This single amino acid change dramatically decreases the peptide's affinity for Kir3.1/3.4 channels by approximately 30-fold, while slightly enhancing its affinity for Kir1.1.[4] This suggests that the histidine at position 12 is a key determinant for high-affinity binding to Kir3 channels, and its removal effectively eliminates this interaction without compromising the structural integrity required for potent Kir1.1 blockade.

References

- 1. Tertiapin - Wikipedia [en.wikipedia.org]

- 2. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 4. pnas.org [pnas.org]

- 5. Antidepressive effect of an inward rectifier K+ channel blocker peptide, tertiapin-RQ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Kir1.1 channels with the use of a radiolabeled derivative of tertiapin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of ROMK Channels in Renal Physiology: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The renal outer medullary potassium (ROMK) channel, an inwardly rectifying potassium channel encoded by the KCNJ1 gene, stands as a cornerstone of renal physiology, critically involved in the fine-tuning of potassium homeostasis and salt balance.[1][2] Its strategic localization and intricate regulation make it a key player in renal potassium secretion and a compelling target for novel diuretic therapies. This technical guide provides a comprehensive overview of the core functions of ROMK channels, detailed experimental protocols for their study, and a summary of key quantitative data to facilitate further research and drug development endeavors.

Core Functions and Physiological Significance

ROMK channels are predominantly expressed in the apical membrane of epithelial cells in the thick ascending limb (TAL) of Henle's loop and the principal cells of the cortical collecting duct (CCD).[3][4][5] Their function varies depending on their location within the nephron.

In the thick ascending limb , ROMK channels are essential for potassium recycling across the apical membrane.[3][4] This recycling process is crucial for the function of the Na-K-2Cl cotransporter (NKCC2), the primary mechanism for salt reabsorption in this segment.[3] By providing a continuous supply of luminal potassium, ROMK ensures the efficient operation of NKCC2, which in turn contributes to the generation of the corticomedullary osmotic gradient necessary for urine concentration.

In the cortical collecting duct , ROMK channels serve as the primary pathway for potassium secretion into the tubular fluid.[3][4] This secretory process is the principal mechanism by which the kidney eliminates excess potassium from the body, thereby maintaining potassium homeostasis. The activity of ROMK channels in the CCD is tightly regulated to match dietary potassium intake and maintain plasma potassium levels within a narrow physiological range.

Mutations in the KCNJ1 gene that lead to a loss of ROMK function cause Bartter syndrome type II, a rare genetic disorder characterized by salt wasting, hypokalemic metabolic alkalosis, and hyperreninemic hyperaldosteronism.[2][6] This clinical presentation underscores the critical role of ROMK channels in renal salt and potassium handling.

Quantitative Data on ROMK Channel Properties

The biophysical and pharmacological properties of ROMK channels have been extensively characterized using electrophysiological techniques. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Experimental Conditions | Species | Reference(s) |

| Single-Channel Conductance | ||||

| ~30-35 pS | Expressed in Xenopus oocytes | Rat | [3][4] | |

| 34.8 ± 0.5 pS | Cell-attached patches on Xenopus oocytes, 110 mM KCl | Rat (ROMK2) | [7] | |

| 17 ± 1 pS | T51E mutant, cell-attached patches on Xenopus oocytes, 110 mM KCl | Rat (ROMK2) | [7] | |

| ~17 pS | Outside-out patches from DCT2/CNT and CNT/CCD, pipette solution with Mg2+ | Mouse | [6] | |

| Open Probability (Po) | ||||

| ~0.9 | Active state | Not specified | [2][4] | |

| 0.72 | Cell-attached patch, -200 mV, 110 mM KCl | Rat (ROMK2) | [7] | |

| Regulation by Intracellular pH | ||||

| pKa ~7.0 | Cytoplasmic acidification leads to channel closure | Not specified | [8][9] | |

| Apparent pKa = 6.8 ± 0.03 | Cut-open, perfused Xenopus oocytes, 100 mM K+ | Rat (ROMK2) | [8] | |

| Apparent pKa = 7.2 ± 0.1 | 1 mM extracellular K+ | Xenopus oocytes | [10] | |

| Apparent pKa = 6.9 ± 0.02 | 10 mM extracellular K+ | Xenopus oocytes | [10] | |

| Apparent pKa = 6.6 ± 0.03 | 100 mM extracellular K+ | Xenopus oocytes | [10] | |

| ATP Sensitivity | ||||

| K1/2 ~1 mM | When co-expressed with CFTR | Not specified | [4] | |

| IC50 = 7 µM | Kir6.2/SUR1 channels | Not specified | [11] | |

| IC50 = 30 µM | Homozygous mutant Kir6.2/SUR1 channels | Not specified | [11] | |

| IC50 = 53.9 µM | Kir6.2-G334D/SUR1-T1397* | Not specified | [12] | |

| Inhibitors | ||||

| Tertiapin-Q (TPNQ) | Apparent Ki = 5.0 nM | Rat | [13] | |

| Compound A | IC50 ≈ 90 nM | Not specified | [14] | |

| VU591 | Fails to induce diuresis when administered orally | Rat | [14] | |

| Compound 3 | ROMK IC50 = 0.089 µM | Not specified | [15] | |

| Compound 5 | ROMK IC50 = 0.052 µM | Not specified | [16] |

Experimental Protocols

Patch-Clamp Recording of ROMK Channels in Native Renal Tubules

This protocol describes the whole-cell patch-clamp technique to measure ROMK channel activity in freshly isolated and split-open renal tubules.

Materials:

-

Sprague-Dawley rats

-

Collagenase type 2

-

L15 medium

-

Dissection microscope

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries

-

Microforge

-

Micromanipulator

-

Superfusion system

-

Solutions:

-

Superfusion solution (extracellular): 135 mM Na methanesulfonate, 5 mM KCl, 2 mM Ca methanesulfonate, 1 mM MgCl₂, 2 mM glucose, 10 mM HEPES, pH 7.4 with NaOH.

-

Pipette solution (intracellular): 7 mM KCl, 123 mM aspartic acid, 5 mM EGTA, 10 mM HEPES, pH 7.4 with KOH.

-

TPNQ stock solution: 100 µM in water.

-

Procedure:

-

Tubule Isolation:

-

Anesthetize the rat and perfuse the left kidney with L15 medium containing collagenase (300 units/ml) via the left ventricle.[17]

-

Remove the kidney, slice the cortex into small pieces, and incubate in the collagenase-containing L15 medium for 20-30 minutes at 37°C.[17]

-

Wash the tissue three times with fresh L15 medium and keep on ice.

-

Manually dissect cortical collecting ducts (CCDs) or thick ascending limbs (TALs) under a dissection microscope.

-

-

Split-Open Tubule Preparation:

-

Transfer the isolated tubule to a perfusion chamber on the stage of an inverted microscope.

-

Hold the tubule with two fine glass pipettes.

-

Use a sharp glass pipette to split the tubule open longitudinally, exposing the apical membrane of the epithelial cells.

-

-

Whole-Cell Recording:

-

Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ.

-

Fill the pipette with the intracellular solution and mount it on the micromanipulator.

-

Approach a principal cell in the split-open tubule with the patch pipette.

-

Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

-

Clamp the membrane potential at 0 mV and record the whole-cell current.

-

To measure ROMK-mediated current (ISK), add Tertiapin-Q (TPNQ) to the superfusate at a final concentration of 100 nM.[18]

-

The TPNQ-sensitive current is calculated as the difference in the outward current before and after the application of the inhibitor.[18]

-

Heterologous Expression and Electrophysiological Recording of ROMK Channels in HEK-293T Cells

This protocol outlines a method for the transient transfection of HEK-293T cells with ROMK cDNA and subsequent whole-cell patch-clamp recording.

Materials:

-

HEK-293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

-

Plasmid DNA containing ROMK cDNA (e.g., in a pIRES2-EGFP vector)

-

Transfection reagent (e.g., Lipofectamine)

-

Glass coverslips

-

Patch-clamp setup (as described above)

-

Solutions:

-

External recording solution: As described for native tubules.

-

Pipette solution: As described for native tubules.

-

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK-293T cells in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.

-

Transfect the cells at a high confluency with the ROMK-containing plasmid using a suitable transfection reagent according to the manufacturer's instructions.[19][20]

-

After transfection, incubate the cells at 28°C for 24-72 hours to allow for adequate protein expression.[19][20]

-

Plate the transfected cells onto glass coverslips and incubate at 37°C for several hours to allow for cell attachment.[19][20]

-

-

Electrophysiological Recording:

-

Transfer a coverslip with transfected cells to the recording chamber.

-

Identify successfully transfected cells by the co-expression of a fluorescent reporter protein (e.g., EGFP).

-

Perform whole-cell patch-clamp recordings as described in the protocol for native tubules.

-

Immunohistochemistry for ROMK Channel Localization in Kidney Tissue

This protocol details the procedure for localizing ROMK protein expression in fixed kidney sections using immunofluorescence.

Materials:

-

Rat kidneys

-

4% paraformaldehyde in PBS

-

Sucrose solutions (10%, 20%, 30% in PBS)

-

Optimal cutting temperature (OCT) compound

-

Cryostat

-

Primary antibody: Rabbit anti-ROMK

-

Secondary antibody: FITC- or Rhodamine-conjugated goat anti-rabbit IgG

-

Blocking solution: 1% BSA in PBS

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Perfuse the rat with PBS followed by 4% paraformaldehyde in PBS.

-

Excise the kidneys and fix them in 4% paraformaldehyde for 4 hours at 4°C.

-

Cryoprotect the tissue by sequential incubation in 10%, 20%, and 30% sucrose solutions in PBS until the tissue sinks.

-

Embed the tissue in OCT compound and freeze in liquid nitrogen.

-

Cut 5 µm thick sections using a cryostat and mount them on glass slides.

-

-

Immunostaining:

-

Wash the sections with PBS.

-

Block non-specific binding by incubating the sections in blocking solution for 30 minutes.

-

Incubate the sections with the primary anti-ROMK antibody (diluted in blocking solution) overnight at 4°C.[5][21]

-

Wash the sections three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.[5][21]

-

Wash the sections three times with PBS.

-

Mount the sections with a mounting medium containing DAPI to counterstain the nuclei.

-

-

Imaging:

-

Visualize the sections using a fluorescence microscope with appropriate filters for FITC/Rhodamine and DAPI.

-

Capture images to document the localization of ROMK protein within the different nephron segments.

-

Signaling Pathways and Regulation

The activity of ROMK channels is finely tuned by a complex network of signaling pathways, ensuring appropriate potassium handling in response to physiological cues.

Regulation by Dietary Potassium

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of hyperactive mutations in the renal potassium channel ROMK uncovers unique effects on channel biogenesis and ion conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Regulation of Kir Channels by Intracellular pH and Extracellular K+ : Mechanisms of Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation and function of potassium channels in aldosterone-sensitive distal nephron - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Permeant Cations and Blockers Modulate pH Gating of ROMK Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activation mechanism of ATP-sensitive K+ channels explored with real-time nucleotide binding | eLife [elifesciences.org]

- 13. Dietary K regulates ROMK channels in connecting tubule and cortical collecting duct of rat kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rupress.org [rupress.org]

- 18. ENaC and ROMK channels in the connecting tubule regulate renal K+ secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Optimized transfection strategy for expression and electrophysiological recording of recombinant voltage-gated ion channels in HEK-293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Tertiapin-LQ and its Effects on Cardiac Electrophysiology: A Technical Guide

Executive Summary: Inwardly rectifying potassium (Kir) channels are fundamental to regulating cardiac excitability, and their dysfunction is implicated in various arrhythmias. The Tertiapin family of peptides, derived from bee venom, are potent blockers of specific Kir channels. While the stabilized analog Tertiapin-Q has been instrumental in elucidating the role of G-protein-coupled Kir (GIRK) channels in cardiac function, its activity on multiple Kir subtypes has limited its use for dissecting specific channel contributions. This guide focuses on Tertiapin-LQ, an engineered derivative with high selectivity for the Kir1.1 (ROMK1) channel over Kir3.x (GIRK) channels. We detail the mechanism of action, comparative channel affinities, and effects on cardiac electrophysiology, positioning Tertiapin-LQ as a critical tool for researchers and drug developers to investigate the distinct roles of ROMK1 and GIRK channels in the heart.

The Tertiapin Family of Peptides

Tertiapin is a 21-amino acid peptide toxin originally isolated from the venom of the European honey bee, Apis mellifera.[1] It has emerged as a valuable pharmacological tool due to its potent blockade of certain inwardly rectifying potassium (Kir) channels.[1] Engineering of the native peptide has produced analogs with improved stability and selectivity, crucial for precise experimental applications.

Tertiapin-Q: A Stabilized, Non-Selective Analog

The native Tertiapin peptide contains a methionine residue (Met13) that is susceptible to oxidation, which can reduce its channel-blocking activity.[1] To create a more stable compound for research, Tertiapin-Q (TPN-Q) was synthesized by replacing this methionine with a non-oxidizable glutamine residue.[2] This modification results in a functionally similar peptide with high affinity for both G-protein-coupled inwardly rectifying potassium (GIRK/Kir3.x) channels and renal outer medullary potassium (ROMK1/Kir1.1) channels.[3] Due to its potent blockade of the cardiac acetylcholine-activated K+ current (IK,ACh), which is carried by Kir3.1/3.4 channels, Tertiapin-Q has been extensively used to study cardiac arrhythmias such as atrial fibrillation and bradycardia.[4][5]

Tertiapin-LQ: An Engineered Peptide for Selective ROMK1 Blockade

To dissect the individual contributions of different Kir channels to cellular physiology, a more selective blocker was required. Tertiapin-LQ (TPN-LQ) was developed by making a second amino acid substitution to the Tertiapin-Q sequence: the histidine at position 12 was replaced with leucine (H12L).[6][7] This modification significantly reduces the peptide's affinity for GIRK channels while largely preserving its high affinity for ROMK1 channels, making Tertiapin-LQ a highly selective ROMK1 blocker.[6] This selectivity is critical for differentiating the physiological roles of ROMK1 from those of GIRK channels in cardiac and other tissues.

Mechanism of Action on Inwardly Rectifying Potassium (Kir) Channels

The Acetylcholine-Activated Potassium Current (IK,ACh) Signaling Pathway

In the heart, particularly in the sinoatrial (SA) node, atrioventricular (AV) node, and atrial myocytes, the vagal neurotransmitter acetylcholine (ACh) slows the heart rate and shortens the atrial action potential duration. This is primarily mediated by the activation of the IK,ACh current.[8] The signaling cascade begins with ACh binding to muscarinic M2 receptors, which are coupled to inhibitory Gi/o proteins.[9] This binding promotes the dissociation of the G-protein into its Gαi/o-GTP and Gβγ subunits. The freed Gβγ dimer then directly binds to the cardiac IK,ACh channel, a heterotetramer of Kir3.1 and Kir3.4 subunits, causing it to open.[10] The resulting efflux of K+ ions hyperpolarizes the cell membrane, slowing the rate of diastolic depolarization in pacemaker cells and shortening the repolarization phase in atrial myocytes.[9] Under pathological conditions like atrial fibrillation, a "constitutively active" form of IK,ACh can exist even without cholinergic stimulation, contributing to the electrical remodeling that perpetuates the arrhythmia.[8][11]

Molecular Blockade by Tertiapin Peptides

Tertiapin peptides are thought to function as pore blockers. The α-helical C-terminal region of the peptide plugs the external vestibule of the Kir channel's conduction pore, physically occluding the pathway for potassium ions.[2] The blockade of IK,ACh channels by Tertiapin-Q is potent and occurs in a voltage-independent manner, preventing Gβγ-mediated channel opening and thereby antagonizing the effects of vagal stimulation.[12]

Quantitative Analysis of Channel Inhibition

The utility of Tertiapin peptides is defined by their affinity and selectivity for different Kir channel subtypes. Tertiapin-Q is a potent but relatively non-selective blocker of GIRK and ROMK1 channels, whereas Tertiapin-LQ demonstrates a clear preference for ROMK1.

Table 1: Comparative Inhibitory Activity of Tertiapin-Q on Kir Channels

| Channel Subtype | Animal/Cell Line | Method | Affinity Constant (Ki / IC50) | Reference(s) |

|---|---|---|---|---|

| Kir1.1 (ROMK1) | Recombinant | Electrophysiology | Ki = 1.3 nM | |

| Kir3.1/3.4 (GIRK1/4) | Recombinant | Electrophysiology | Ki = 13.3 nM | |

| IK,ACh (native Kir3.1/3.4) | Rabbit Atrial Myocytes | Whole-Cell Patch Clamp | IC50 ≈ 8 nM | [12] |

| Kir2.1 (IK1) | Rabbit Atrial Myocytes | Whole-Cell Patch Clamp | >100-fold less sensitive than IK,ACh | [12] |

| KATP (Kir6.x) | Rabbit Atrial Myocytes | Whole-Cell Patch Clamp | Insensitive (at 1 µM) |[12] |

Table 2: Selectivity Profile of Tertiapin-LQ

| Channel Subtype | Cell Line | Method | IC50 | Selectivity (vs. ROMK1) | Reference(s) |

|---|---|---|---|---|---|

| Kir1.1 (ROMK1) | 293T Cells | Whole-Cell Patch Clamp | 0.445 µM | - | [6] |

| Kir3.1/3.2 (GIRK1/2) | 293T Cells | Whole-Cell Patch Clamp | 9.28 µM | ~21-fold | [6] |

| Kir3.1/3.4 (GIRK1/4) | 293T Cells | Whole-Cell Patch Clamp | >33% block at 12.7 µM | Low Affinity |[6] |

Effects on Cardiac Electrophysiology

The data on direct cardiac effects overwhelmingly comes from studies using Tertiapin-Q, owing to its potent blockade of IK,ACh. These findings establish the critical role of GIRK channels in cardiac function.

Atrial Action Potential and Refractoriness

Blockade of IK,ACh by Tertiapin-Q prolongs the atrial action potential duration (APD) and the effective refractory period (ERP).[13] This effect is particularly pronounced in the presence of cholinergic stimulation or in disease models with constitutively active IK,ACh.[13] By prolonging the refractory period, Tertiapin-Q can terminate re-entrant arrhythmias like atrial fibrillation.

Sinoatrial Node Function and Heart Rate

In the SA node, IK,ACh contributes to the background potassium conductance that regulates pacemaker activity. By blocking this current, Tertiapin-Q can increase heart rate, an effect that has been shown to rescue sinus node dysfunction and bradycardia in various mouse models.[5] In innervated guinea-pig atrial preparations, 300 nM Tertiapin-Q had no effect on baseline atrial rate but significantly blunted the bradycardic response to vagal nerve stimulation.[4]

Atrioventricular Conduction

Similar to its effects on the SA node, Tertiapin-Q can improve atrioventricular conduction. In mouse models of bradycardia with AV block, Tertiapin-Q shortened the PR interval, indicating faster conduction through the AV node.[5]

Role in Pathophysiological Models

-

Atrial Fibrillation (AF): In canine models of vagally-mediated or aconitine-induced AF, intravenous Tertiapin terminated the arrhythmia. The proposed mechanism is the preferential prolongation of the atrial ERP without significantly affecting ventricular repolarization.

-

Bradycardia: In several genetic mouse models of sinus node dysfunction and AV block, Tertiapin-Q administration significantly improved heart rate and rescued cardiac conduction.[5]

Table 3: Summary of Tertiapin-Q Effects on Electrophysiological Parameters in Animal Models

| Parameter | Model | Observation | Concentration / Dose | Reference(s) |

|---|---|---|---|---|

| Atrial Fibrillation | Canine VNS Model | Terminated AF | 4-41 nmol/kg (i.v.) | |

| Atrial ERP | Canine VNS Model | Preferentially prolonged vs. Ventricular ERP | 12 nmol/kg (i.v.) | |

| Vagal Bradycardia | Guinea-Pig Atria | Peak response reduced by ~50% | 300 nM | [4] |

| Heart Rate | Mouse Bradycardia Model | Increased HR by 14-23% | 5 mg/kg (i.p.) | [5] |

| PR Interval | Mouse Bradycardia Model | Shortened PR interval | 5 mg/kg (i.p.) | [5] |

| QTc Interval | Canine (anesthetized) | No significant effect | 4-41 nmol/kg (i.v.) | |

Tertiapin-LQ as a Tool for Cardiac Research

While extensive data highlights the cardiac effects of blocking IK,ACh with Tertiapin-Q, the contribution of ROMK1 channels in the heart is less clear. Tertiapin-LQ, with its ~21-fold selectivity for ROMK1 over GIRK1/2, provides a unique pharmacological tool to address this.[6] Researchers can use Tertiapin-LQ to:

-

Investigate the presence and function of ROMK1 channels in specific cardiac regions, such as the pulmonary veins, where they have been reported.[14]

-

Differentiate the effects of ROMK1 blockade from GIRK blockade in disease models. For example, in a model of atrial fibrillation, comparing the effects of Tertiapin-Q and Tertiapin-LQ could reveal the relative contributions of constitutively active GIRK and potential ROMK1 currents to the arrhythmogenic substrate.

-

Validate potential drug candidates by confirming that their effects are mediated through a specific Kir channel subtype.

Detailed Experimental Methodologies

Cardiomyocyte Isolation

-

Animal Euthanasia and Heart Excision: The experimental animal (e.g., mouse, rat, rabbit) is anesthetized and euthanized according to approved institutional protocols. The heart is rapidly excised and placed in ice-cold, calcium-free Tyrode's solution.[15][16]

-

Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion. The heart is first perfused with a calcium-free buffer to wash out blood and relax the tissue, followed by perfusion with a solution containing digestive enzymes (e.g., collagenase type II, protease).[15][16]

-

Tissue Dissociation and Cell Collection: Once the heart is digested, the desired tissue (e.g., atria, ventricles) is removed, minced, and gently triturated to release individual cardiomyocytes.[16]

-

Calcium Reintroduction: The isolated cells are gradually reintroduced to calcium-containing solutions to ensure they are calcium-tolerant and viable for electrophysiological recording. The final cell suspension is stored in a holding solution.[15]

Whole-Cell Patch-Clamp Electrophysiology

-

Preparation: Isolated cardiomyocytes are plated in a recording chamber on the stage of an inverted microscope and continuously perfused with an external (bath) solution.[17][18]

-

External Solution (Typical): Contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4.

-

Internal Solution (Typical, for K+ currents): Contains (in mM): 120 K-Gluconate, 20 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP; pH adjusted to 7.2.[18]

-

-

Pipette Fabrication and Positioning: A glass micropipette with a tip diameter of ~1-2 µm is fabricated using a micropipette puller and filled with the internal solution. The pipette is mounted on a micromanipulator and lowered into the bath.

-

Seal Formation: The pipette tip is carefully maneuvered onto the surface of a healthy cardiomyocyte. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[1]

-

Whole-Cell Configuration: A brief pulse of stronger suction or a voltage "zap" is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[15]

-

Recording:

-

Voltage-Clamp Mode: The membrane potential is held at a constant value, and the current required to maintain this potential is measured. This allows for the study of specific ion channel currents (e.g., IK,ACh) by applying specific voltage protocols.[17]

-

Current-Clamp Mode: A defined current is injected into the cell, and the resulting changes in membrane potential (i.e., the action potential) are recorded. This mode is used to study the effects of Tertiapin on APD, resting membrane potential, and firing frequency.[18]

-

-

Data Acquisition and Analysis: Data is acquired using a patch-clamp amplifier, digitized, and analyzed with specialized software to measure parameters like current amplitude, APD at 90% repolarization (APD90), and resting membrane potential.

In Vivo Electrophysiology Studies in Animal Models

-

Animal Models: Canine, goat, and porcine models are often used for AF studies due to their cardiac size and electrophysiology being more analogous to humans.[19][20] Mouse models with genetic modifications are invaluable for studying sinus node dysfunction and bradycardia.[5][21]

-

Surgical Implantation: For chronic studies, animals are instrumented with implantable telemetry devices to record ECGs or with epicardial/endocardial electrodes for programmed electrical stimulation.[5]

-

Drug Administration: Tertiapin peptides are typically administered intravenously (i.v.) or intraperitoneally (i.p.).

-

Electrophysiological Study: Protocols involve baseline recordings followed by drug administration and repeat measurements. Parameters such as heart rate, PR interval, QRS duration, QT interval, and ERP are measured. Arrhythmia inducibility is often tested using programmed electrical stimulation protocols (e.g., burst pacing).[5]

Conclusion

The Tertiapin family of peptides provides an essential pharmacological toolkit for cardiac electrophysiology research. While Tertiapin-Q has been pivotal in demonstrating the role of IK,ACh in regulating heart rate and its contribution to atrial fibrillation, its lack of selectivity limits the ability to parse the functions of different Kir channels. Tertiapin-LQ, with its engineered selectivity for ROMK1 (Kir1.1) channels, represents a significant advancement. It enables researchers to precisely investigate the role of ROMK1 in cardiac physiology and pathophysiology, distinguishing its effects from the well-established actions of GIRK channels. For drug development professionals, Tertiapin-LQ serves as a crucial reference compound for screening and validating novel, selective modulators of inwardly rectifying potassium channels.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tertiapin-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tertiapin-Q removes a large and rapidly acting component of vagal slowing of the guinea-pig cardiac pacemaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of G protein-gated K+ channels by tertiapin-Q rescues sinus node dysfunction and atrioventricular conduction in mouse models of primary bradycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antidepressive effect of an inward rectifier K+ channel blocker peptide, tertiapin-RQ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IKACh is constitutively active via PKC epsilon in aging mediated atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of KACh Channels in Atrial Fibrillation [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Acetylcholine-Activated Potassium Current Inhibitor XAF-1407 Terminates Persistent Atrial Fibrillation in Goats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tertiapin potently and selectively blocks muscarinic K(+) channels in rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of a hyperpolarization-activated time-dependent potassium current in canine cardiomyocytes from pulmonary vein myocardial sleeves and left atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective Inhibition of Pulmonary Vein Excitability by Constitutively Active GIRK Channels Blockade in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 16. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Whole-cell patch-clamp recording from cardiomyocytes [bio-protocol.org]

- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 19. academic.oup.com [academic.oup.com]

- 20. mdpi.com [mdpi.com]

- 21. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

The Antidepressant Potential of ROMK Channel Blockers: A Technical Guide for Researchers

An In-depth Examination of the Preclinical Evidence, Mechanisms of Action, and Methodologies for a Novel Antidepressant Target

Introduction

The quest for novel antidepressant therapies with distinct mechanisms of action from traditional monoaminergic modulators is a critical priority in psychiatric drug development. Emerging preclinical evidence has identified the Renal Outer Medullary Potassium (ROMK) channel, an inwardly rectifying potassium channel also known as Kir1.1, as a promising new target.[1] ROMK channels are expressed in the brain, and their modulation has been shown to produce antidepressant-like effects in animal models.[1] Notably, the expression of ROMK mRNA has been found to be increased by 2.54-fold in patients with major depression, suggesting a potential role in the pathophysiology of the disorder.[1] This technical guide provides a comprehensive overview of the current understanding of the antidepressant properties of ROMK channel blockers, intended for researchers, scientists, and drug development professionals. We will delve into the quantitative data from key preclinical studies, detail the experimental protocols used to elicit these findings, and visualize the proposed signaling pathways.

Quantitative Data on ROMK Channel Blockers

The antidepressant-like effects of ROMK channel blockers have been quantified in preclinical studies using various compounds. The data below summarizes the inhibitory concentrations of these blockers against ROMK and other related channels, as well as their efficacy in established behavioral models of depression.

Table 1: Inhibitory Potency of ROMK Channel Blockers

| Compound | Target Channel(s) | IC50 / Ki | Notes |

| TPN-RQ | ROMK (Kir1.1) | IC50: 0.57 µM | A mutated peptide derived from Tertiapin.[1] |

| GIRK1/2 (Kir3.1/3.2) | IC50: 0.61 µM | Also blocks GIRK channels with similar potency.[1] | |

| GIRK1/4 (Kir3.1/3.4) | IC50: 1.25 µM | ||

| TPN-LQ | ROMK (Kir1.1) | IC50: 0.445 µM | A more selective ROMK blocker compared to TPN-RQ.[1] |

| GIRK1/2 (Kir3.1/3.2) | IC50: 9.28 µM | Exhibits a 20.9-fold selectivity for ROMK over GIRK1/2.[1] | |